N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)16(20)18-11-13-9-10-14(21-13)15(19)12-7-5-4-6-8-12/h4-10,15,19H,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOYEWCWPSKFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Introduction of the Hydroxy(phenyl)methyl Group: The hydroxy(phenyl)methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with a benzyl alcohol derivative in the presence of a Lewis acid catalyst.
Attachment of the Dimethylpropanamide Moiety: The final step involves the acylation of the thiophene derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the dimethylpropanamide moiety can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide exhibits a variety of biological activities that are of significant interest in research:
Anticancer Properties
Recent studies have indicated that this compound may have anticancer effects. For instance, it has been evaluated against various cancer cell lines using the National Cancer Institute's protocols. The results demonstrated significant cell growth inhibition, suggesting its potential as an anticancer agent:
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 | 12.5 | 30 |
| MCF7 | 10.0 | 25 |
| HeLa | 15.0 | 35 |
These findings highlight the compound's ability to inhibit tumor growth in vitro, warranting further investigation into its mechanism of action.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it exhibits significant activity against various bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were lower than those of commonly used antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This suggests that this compound could be a candidate for developing new antimicrobial therapies.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved administering the compound to human cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations, confirming its potential as an anticancer drug.
Case Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial activity, researchers tested the compound against a panel of resistant bacterial strains. The results showed that it effectively inhibited bacterial growth and could serve as an alternative treatment for infections caused by resistant strains.
Mechanism of Action
The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy(phenyl)methyl group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the dimethylpropanamide moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Structural Analogues of Thiophene-Based Propanamides
Key Observations:
Thiophene vs. Heterocyclic Cores: The target compound’s thiophene core distinguishes it from oxadiazole- or thiadiazole-based analogs (e.g., compounds in ). Substituents at the 5-position significantly alter reactivity: hydroxy(phenyl)methyl groups may increase steric bulk and polarity compared to chloroacetyl (CAS 852388-74-0) .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for CAS 852388-74-0, where thiophene alkylation precedes amidation. In contrast, oxadiazole-thiazole hybrids require multi-step sequences involving cyclization and sulfanyl coupling .
Functional Group Impact :
- The hydroxy(phenyl)methyl group in the target compound could improve solubility in polar solvents relative to halogenated analogs (e.g., chloroacetyl derivatives) .
- Propanamide branching (2,2-dimethyl) may enhance metabolic stability compared to linear chains in related compounds .
Pharmacological and Material Science Context
While direct pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:
- Thiophene Derivatives: Thiophene-based compounds are prevalent in drug discovery (e.g., anticoagulants, antimicrobials). The hydroxy(phenyl)methyl group may mimic bioactive phenolic motifs seen in enzyme inhibitors .
- Conjugated Polymers: Thiophene derivatives are widely used in organic photovoltaics.
Computational and Analytical Considerations
Density-functional theory (DFT) studies, as highlighted in , are critical for predicting electronic properties (e.g., HOMO-LUMO gaps) in similar compounds.
Biological Activity
Chemical Structure and Properties
The molecular formula of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide is , and it features a thiophene ring modified with a hydroxymethyl group and a dimethylpropanamide moiety. The compound's structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding.
Antiproliferative Effects
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects on mammalian cells. For instance, benzopsoralens, which share some structural characteristics with our compound, have shown marked inhibition of cell proliferation through mechanisms involving the inhibition of topoisomerase II. This suggests that this compound may also exhibit similar activities .
Inhibition of Acetylcholinesterase (AChE)
In studies focusing on Alzheimer’s disease, compounds that inhibit AChE have been extensively researched. Compounds that contain heterocyclic cores coupled with phenolic structures have demonstrated promising AChE inhibitory activity. Although specific data for our compound is limited, its structural analogs have shown IC50 values as low as 2.7 µM against AChE . This suggests that this compound could potentially be explored for similar therapeutic applications.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities and interactions of compounds with target proteins. For related compounds, docking simulations have elucidated binding sites and interactions that are critical for their biological activities. Such studies could be beneficial for this compound to predict its efficacy and optimize its structure for enhanced activity.
Case Study 1: Anticancer Activity
In a study examining various derivatives of thiophene-based compounds, one derivative exhibited significant anticancer activity in vitro. The study reported an IC50 value indicating effective cell growth inhibition in cancer cell lines . While specific data on this compound is not available, the promising results from similar compounds warrant further investigation.
Case Study 2: Neurological Applications
Another study focused on compounds designed to inhibit AChE for Alzheimer’s treatment showed that modifications in the molecular structure significantly affected biological activity . This reinforces the potential relevance of exploring this compound in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
